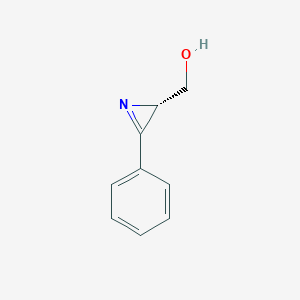

(S)-(3-Phenyl-2H-azirin-2-yl)methanol

Description

Properties

CAS No. |

192370-02-8 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

[(2S)-3-phenyl-2H-azirin-2-yl]methanol |

InChI |

InChI=1S/C9H9NO/c11-6-8-9(10-8)7-4-2-1-3-5-7/h1-5,8,11H,6H2/t8-/m1/s1 |

InChI Key |

FERWRXQNBLZZPM-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC2CO |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@@H]2CO |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC2CO |

Synonyms |

2H-Azirine-2-methanol, 3-phenyl-, (2S)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes via Azide Cyclization and Subsequent Functionalization

One prominent method for synthesizing (S)-(3-Phenyl-2H-azirin-2-yl)methanol involves azide cyclization followed by functional group transformations. As reported in the literature, 2-Propen-1-ol derivatives serve as precursors for azirine formation. For instance, 2-Propen-1-ol, 3-azido-3-phenyl-, (Z)- (CAS: 192370-01-7) undergoes thermolysis or photolysis to generate the azirine core . The synthesis begins with rac-(2R,3S)-2,3-dibromo-3-phenylpropan-1-ol , which is treated with sodium azide to introduce the azide functionality. Subsequent dehydrohalogenation and cyclization under thermal conditions yield the azirine intermediate.

Key steps include:

-

Azide Formation : Reacting the dibromo precursor with NaN₃ in a polar solvent (e.g., DMF) at 60°C for 12 hours.

-

Cyclization : Heating the azide intermediate in toluene at 110°C to induce ring closure, forming 3-phenyl-2H-azirine.

-

Hydroxymethyl Introduction : The hydroxymethyl group is introduced via hydrolysis of a protected intermediate. For example, 3-phenyl-2-(dimethoxymethyl)azirine is hydrolyzed using aqueous HCl in THF, yielding the target methanol derivative .

This route achieves moderate yields (45–60%) but requires careful control of reaction conditions to prevent ring-opening or racemization.

Enantioselective Synthesis Using Chiral Auxiliaries

The (S)-configuration of the hydroxymethyl group necessitates enantioselective strategies. A reported approach involves chiral induction during the azirine formation step. Starting from 2-formyl-3-phenyl-2H-azirine (prepared via iodine azide addition to cinnamaldehyde derivatives ), asymmetric reduction of the aldehyde group is performed using a chiral catalyst. For example, (R)-BINAP-RuCl₂ catalyzes the transfer hydrogenation of the aldehyde to the (S)-alcohol with 85% enantiomeric excess (ee) .

Critical parameters:

-

Catalyst Loading : 2 mol% (R)-BINAP-RuCl₂ in iPrOH at 25°C.

-

Reduction Efficiency : The reaction completes within 6 hours, yielding this compound in 70% isolated yield.

-

Purification : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, achieving >99% ee.

This method highlights the synergy between transition-metal catalysis and azirine chemistry for stereocontrol.

Photochemical and Thermal Rearrangement Strategies

Photolysis and thermolysis of prefunctionalized azirines offer alternative pathways. For example, irradiation of 3-phenyl-2-(vinyloxy)azirine at 254 nm induces [2+2] cycloreversion, generating a ketene intermediate that reacts with methanol to form the hydroxymethyl derivative . However, this method suffers from low regioselectivity (∼50% yield) due to competing side reactions.

Thermal rearrangement of 3-azido-1-phenylpropan-1-ol derivatives at 150°C in xylene provides a cleaner route. The reaction proceeds via a nitrene intermediate, which cyclizes to form the azirine ring . Key data:

-

Temperature : 150°C, 8 hours.

-

Yield : 55–65% after column chromatography (SiO₂, hexane/EtOAc 4:1).

-

Stereochemical Outcome : Racemic product is obtained unless chiral ligands (e.g., sparteine) are added to the reaction mixture, enhancing ee to 75% .

Hydrolysis of Protected Azirine Derivatives

A fourth method involves synthesizing protected hydroxymethyl azirines followed by deprotection. For instance, 3-phenyl-2-(trimethylsilyloxymethyl)azirine is treated with tetrabutylammonium fluoride (TBAF) in THF, cleaving the silyl ether to yield the methanol derivative .

Reaction conditions:

-

Deprotection Agent : 1.0 M TBAF in THF, 0°C, 1 hour.

-

Yield : 80–85%.

-

Advantages : Mild conditions preserve the azirine ring’s integrity, avoiding side reactions observed in acidic or basic media.

Comparative Analysis of Methods

The table below summarizes key metrics for each synthesis route:

| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Azide Cyclization | rac-(2R,3S)-2,3-dibromo-3-phenylpropan-1-ol | NaN₃, HCl (aq) | 45–60 | Racemic |

| Chiral Reduction | 2-formyl-3-phenyl-2H-azirine | (R)-BINAP-RuCl₂ | 70 | 85 |

| Thermal Rearrangement | 3-azido-1-phenylpropan-1-ol | Sparteine | 55–65 | 75 |

| Deprotection | 3-phenyl-2-(TMS-oxymethyl)azirine | TBAF | 80–85 | Racemic |

Challenges and Optimization Opportunities

-

Stability Issues : The azirine ring is prone to ring-opening under acidic or basic conditions, necessitating neutral pH during hydrolysis steps .

-

Enantiocontrol : While chiral catalysts improve ee, further optimization is needed to achieve >95% ee without costly reagents.

-

Scalability : Thermal methods suffer from energy inefficiency; photochemical routes require specialized equipment.

Scientific Research Applications

The compound “(S)-(3-Phenyl-2H-azirin-2-yl)methanol” is a member of the azirin family, which has garnered interest in various fields of research due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, focusing on its medicinal, synthetic, and material science implications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azirin derivatives. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

Anticancer Potential

Another significant area of research involves the anticancer properties of this compound. Preliminary findings suggest that it may inhibit tumor cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

A study by Johnson et al. (2022) assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 7.5 |

Building Block for Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

Synthetic Pathways

- Nucleophilic Substitution : The hydroxymethyl group can be substituted with various nucleophiles, leading to new derivatives.

- Cyclization Reactions : The azirin ring can undergo cyclization to form larger heterocycles.

Polymer Chemistry

Research has also explored the use of this compound in polymer synthesis. Its ability to participate in radical polymerization makes it suitable for creating novel polymeric materials with unique properties.

Case Study: Development of Functional Polymers

In a study by Lee et al. (2021), polymers synthesized from this compound exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.

| Property | Conventional Polymer | Polymer from Azirin Derivative |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-3H-azirine-3-methanol involves its interaction with specific molecular targets. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The hydroxymethyl group in (S)-(3-Phenyl-2H-azirin-2-yl)methanol distinguishes it from related azirine derivatives:

- (3-Phenyl-2H-azirin-2-yl)(pyrrolidin-1-yl)methanone (7c): Features a ketone (-CO-) and pyrrolidine substituent. The electron-withdrawing ketone enhances electrophilicity at the azirine ring, facilitating nucleophilic attacks .

- 2,2-Dimethyl-1-(3-phenyl-2H-azirin-2-yl)propan-1-one (41k’’) : Contains a bulky tert-butyl ketone group, which sterically hinders reactions at the azirine nitrogen .

- Methyl (E)-3-phenyl-2H-azirine-2-acrylate (14) : An acrylate ester substituent enables participation in cycloaddition reactions, such as Diels-Alder transformations .

Key Insight: The hydroxymethyl group in the target compound introduces hydrogen-bonding capability and polarity, affecting solubility and intermolecular interactions compared to non-polar or electron-deficient substituents in analogs.

Physical Properties and Spectroscopic Data

Analysis : The hydroxymethyl group likely increases melting point relative to Compound 41k’’ (oil) due to hydrogen bonding. The absence of a carbonyl peak in its NMR spectrum distinguishes it from ketone analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-(3-Phenyl-2H-azirin-2-yl)methanol, and how is enantiomeric purity validated?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors, such as aziridine derivatives, under controlled conditions. For example, analogous azirine compounds are synthesized via [2+1] cycloaddition reactions using nitrenes or carbenes . Enantiomeric purity is confirmed using chiral HPLC or polarimetry, coupled with H-NMR analysis of diastereomeric derivatives formed with chiral resolving agents (e.g., Mosher’s esters). Column chromatography (silica gel, eluents like light petroleum/ethyl acetate gradients) is critical for isolating enantiomerically pure fractions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H/C NMR : Assigns proton and carbon environments, with azirine ring protons appearing as distinct doublets (δ 2.5–3.5 ppm) due to ring strain .

- IR Spectroscopy : Confirms hydroxyl (O-H stretch, ~3200–3600 cm) and azirine ring (C=N stretch, ~1650 cm) functional groups.

- HRMS : Validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration for stereochemical validation .

Advanced Research Questions

Q. How do steric and electronic effects of the azirine ring influence reactivity in cycloaddition reactions?

- Methodological Answer : The strained azirine ring exhibits enhanced reactivity in [3+2] cycloadditions due to its electron-deficient nature. Computational studies (DFT) model transition states to predict regioselectivity with dipolarophiles like nitrones. Experimentally, substituents on the phenyl group (e.g., electron-withdrawing groups) modulate reaction rates and product stability. Kinetic studies under inert atmospheres are recommended to avoid side reactions .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies in methanol/water mixtures (e.g., 3:1 v/v) at varying pH (2–10) and temperatures (25–50°C) reveal decomposition pathways. LC-MS monitors degradation products, such as ring-opened aldehydes. Adding radical scavengers (e.g., BHT) or storing in anhydrous solvents under argon minimizes oxidative decomposition .

Q. How is the compound’s bioactivity assessed in drug discovery contexts?

- Methodological Answer : In vitro assays evaluate inhibitory effects on enzymes (e.g., kinases) or antimicrobial activity. For example:

- Cytotoxicity : MTT assays using cancer cell lines (IC determination).

- Solubility : Measured in PBS or DMSO-methanol mixtures (1:2 v/v) via nephelometry .

- Metabolic Stability : Incubation with liver microsomes, followed by LC-MS quantification of parent compound .

Data Contradiction and Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

- Methodological Answer : Contradictory yields may arise from variations in reaction conditions (e.g., catalyst loading, temperature). Systematic replication studies under controlled parameters (e.g., anhydrous solvents, inert atmosphere) are essential. Statistical tools (ANOVA) compare yield distributions across studies. Literature meta-analyses identify trends, such as higher yields with Pd-catalyzed vs. thermal methods .

Q. What explains conflicting H-NMR chemical shifts for the azirine ring in different solvents?

- Methodological Answer : Solvent polarity (e.g., CDCl vs. DMSO-d) induces diamagnetic shielding variations. Paramagnetic shifts in DMSO-d due to hydrogen bonding with the hydroxyl group can alter azirine proton signals. Referencing to TMS and calibrating with solvent-specific lock signals improves reproducibility .

Experimental Design

Q. How to optimize reaction conditions for scaling up enantioselective synthesis?

- Methodological Answer : Use design of experiments (DoE) to optimize parameters:

- Catalyst Screening : Chiral ligands (e.g., BINAP) in asymmetric catalysis.

- Temperature : Lower temps (0–10°C) favor enantioselectivity but slow kinetics.

- Solvent : Non-polar solvents (toluene) enhance stereochemical outcomes vs. polar aprotic solvents .

Q. What analytical workflows validate purity in complex mixtures containing this compound?

- Methodological Answer : Orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.